The compound [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate is a complex organic molecule that belongs to the class of carbamates, which are esters or salts of carbamic acid. This compound features a methoxycarbonylamino group and a chlorophenyl moiety, indicating its potential for various chemical interactions and applications in medicinal chemistry.
This compound can be classified as an organic compound, specifically a carbamate, due to its carbon-containing structure and functional groups. Organic compounds are typically derived from living organisms or synthesized in laboratories, and they contain carbon as a fundamental element. The classification of this compound can further be detailed based on its functional groups and molecular structure, which include:
The synthesis of [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate can be achieved through several methods, typically involving the reaction of amines with isocyanates or the direct acylation of amines with carbamic acid derivatives.
The molecular structure of [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate can be represented by its chemical formula . The structural representation showcases:
CC(=O)N(C1=CC(=C(C=C1)Cl)C(=O)O)C
This notation provides a compact representation of the molecule's structure, useful for computational modeling and database searches.
The compound may undergo various chemical reactions typical for carbamates, including:
The mechanism by which [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate exerts its effects is primarily associated with its interactions at the molecular level:
The applications of [3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate are diverse, particularly in:
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1